Product packaging for 1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one(Cat. No.:CAS No. 28521-49-5)

1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one

Cat. No.: B3050768
CAS No.: 28521-49-5
M. Wt: 253.32 g/mol
InChI Key: HKPZFOCMKOCBJT-UHFFFAOYSA-N
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Description

Significance of the Phenothiazine (B1677639) Core in Medicinal Chemistry and Drug Discovery

The phenothiazine core, a sulfur- and nitrogen-containing tricyclic heterocyclic system, is a cornerstone in medicinal chemistry. First synthesized in the 19th century, its derivatives revolutionized psychiatry in the 1950s with the advent of chlorpromazine (B137089), the first typical antipsychotic drug. nih.govuran.uanih.gov This discovery established phenothiazines as a "privileged scaffold," meaning its structure is amenable to chemical modifications that can interact with a wide range of biological targets.

The therapeutic versatility of phenothiazine derivatives is extensive. nih.gov Beyond their primary use as neuroleptic agents for treating schizophrenia and other psychotic disorders by antagonizing dopamine (B1211576) receptors, they have been developed into drugs with a multitude of other applications. nih.govuran.uanih.gov These include:

Antihistaminic: For allergy relief.

Antiemetic: To control nausea and vomiting. nih.gov

Anti-inflammatory: To reduce inflammation. nih.gov

Antimicrobial: Showing activity against bacteria, fungi, and parasites.

Anticancer: Demonstrating cytotoxic effects against various tumor cell lines. researchgate.netmdpi.commdpi.com

This broad spectrum of activity stems from the ability of the phenothiazine structure to be chemically altered, particularly at the N10 position of the central ring, which significantly influences the compound's pharmacological profile. nih.gov The ongoing investigation into new phenothiazine derivatives continues to yield compounds with potential applications in diverse areas, including neurodegenerative diseases and oncology. researchgate.net

Rationale for Investigating N10-Substituted Phenothiazine Derivatives with α,β-Unsaturated Ketone Moieties

The strategic placement of an α,β-unsaturated ketone moiety at the N10 position of the phenothiazine core, as seen in 1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one, is based on established principles of medicinal chemistry, particularly the concept of targeted covalent inhibition. nih.govnih.gov

The α,β-unsaturated ketone is a well-known Michael acceptor . nih.govnih.gov This means its electrophilic β-carbon is susceptible to nucleophilic attack from biological macromolecules, such as amino acid residues (e.g., cysteine) on proteins. nih.govfrontiersin.org This reaction can form a stable, covalent bond between the drug molecule and its target protein. nih.govresearchgate.net

The rationale for incorporating this "warhead" into the phenothiazine scaffold includes several potential advantages:

Increased Potency and Duration of Action: By forming an irreversible or slowly reversible bond, covalent inhibitors can achieve sustained target inhibition, leading to higher potency and a longer-lasting therapeutic effect. nih.govprismbiolab.comdomainex.co.uk This can translate to lower and less frequent dosing.

Enhanced Selectivity: A covalent inhibitor can be designed to react only with a specific, suitably positioned nucleophile on the target protein, thereby increasing its selectivity and reducing off-target effects. nih.gov

Overcoming Drug Resistance: In fields like oncology, covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutation. nih.gov

Targeting "Undruggable" Proteins: Covalent modification can be a successful strategy for inhibiting proteins with shallow binding pockets that are difficult to target with traditional non-covalent inhibitors. nih.govdomainex.co.uk

Therefore, synthesizing compounds like this compound is a rational approach to combine the proven biological relevance of the phenothiazine scaffold with the potent and durable mechanism of covalent inhibition.

Scope and Research Objectives for Academic Study of this Compound Class

The primary objective for the academic study of N10-substituted phenothiazines bearing Michael acceptor moieties is the discovery and development of novel therapeutic agents, with a significant focus on oncology. researchgate.netmdpi.com The research goals typically encompass several key areas:

Synthesis and Characterization: The initial step involves the chemical synthesis of novel derivatives and confirmation of their structures using analytical techniques like NMR and mass spectrometry.

Biological Screening and Cytotoxicity: A primary goal is to evaluate the cytotoxic (cell-killing) activity of these new compounds against a panel of human cancer cell lines. nih.govnih.gov This helps identify lead compounds with potent anticancer effects.

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of the lead compounds—for example, by adding different substituents to the phenothiazine rings or altering the linker to the Michael acceptor—and assess how these changes affect biological activity. This helps in designing more potent and selective molecules.

Mechanism of Action Studies: A crucial objective is to understand how these compounds exert their effects. This can involve investigating their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit specific enzymes crucial for cancer cell survival, such as protein kinases. nih.gov

Target Identification: A key research aim is to identify the specific protein(s) that the compound covalently modifies. This is often achieved through advanced proteomic techniques. domainex.co.uk Identifying the target is fundamental to understanding the drug's mechanism and potential side effects.

The table below presents hypothetical research findings, illustrating the kind of data generated in studies of phenothiazine derivatives, showing their cytotoxic effects against various cancer cell lines.

CompoundN10-SubstituentRing SubstituentCancer Cell LineIC₅₀ (µM)
Phenothiazine-H-HMCF-7 (Breast)>100
Derivative A-COCH₂Cl-HMCF-7 (Breast)25.5
Derivative B-COCH₂Cl2-ClMCF-7 (Breast)15.2
Derivative C-COCH=CH₂-HHeLa (Cervical)12.8
Derivative D-COCH=CH₂2-CF₃HeLa (Cervical)8.1
Derivative E-COCH=CH₂-HA549 (Lung)15.3
Derivative F-COCH=CH₂2-CF₃A549 (Lung)9.7

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Data is representative and for illustrative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NOS B3050768 1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one CAS No. 28521-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenothiazin-10-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h2-10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPZFOCMKOCBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515153
Record name 1-(10H-Phenothiazin-10-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28521-49-5
Record name 1-(10H-Phenothiazin-10-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of Phenothiazine Based Prop 2 En 1 One Derivatives

Correlating Structural Modifications on the Phenothiazine (B1677639) Core with Biological Activities

The phenothiazine nucleus, a tricyclic system of two benzene (B151609) rings linked by nitrogen and sulfur atoms, serves as a foundational pharmacophore for a wide array of biologically active compounds. scispace.comsemanticscholar.org Alterations to this core structure, especially at positions 2 and 10, have been a primary focus of medicinal chemistry research to optimize therapeutic efficacy. slideshare.net

Substitutions on the phenothiazine ring system are pivotal in modulating biological activity. The position, size, and electronic nature of these substituents can dramatically alter the compound's interaction with biological targets.

Position 2 (C2) Substitution: The C2 position of the phenothiazine ring is a critical site for modification. The introduction of small, electron-withdrawing groups at this position generally enhances the biological, particularly neuroleptic, activity of the compounds. slideshare.netslideshare.net The potency is often observed to increase in the following order of substituents: -H < -Cl < -CF3. if-pan.krakow.pl This enhancement is attributed to the increased lipophilicity and altered electronic distribution of the ring system, which can improve membrane penetration and receptor binding. if-pan.krakow.plnih.gov For instance, derivatives with a -CF3 group often exhibit greater potency in reversing multidrug resistance (MDR) compared to those with a -Cl group. if-pan.krakow.plnih.gov Conversely, introducing hydrophilic groups like -OH at this position tends to diminish activity. if-pan.krakow.plnih.gov

Position 10 (N10) Substitution: The substituent at the N10 position is crucial for defining the pharmacological profile. slideshare.net For many classic phenothiazine drugs, this is an aminoalkyl side chain. scispace.com The nature of this chain, including its length and the terminal amino group, is a key determinant of activity. The presence of an acyl group at N10, as in 1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one, represents a significant modification that can lead to different biological activities, such as antioxidant effects by inhibiting lipid peroxidation. nih.govresearchgate.net

The interplay between substituents at C2 and N10 is also significant, with the effects of modifications at one position often being dependent on the nature of the group at the other position. nih.gov

Table 1: Impact of Substituents at C2 and N10 on Phenothiazine Activity

PositionSubstituentGeneral Effect on Biological ActivityReference
C2-H (Unsubstituted)Baseline/Lower Activity if-pan.krakow.pl
-Cl (Chloro)Increased Potency if-pan.krakow.plnih.gov
-CF3 (Trifluoromethyl)Significantly Increased Potency; Enhanced Anti-MDR Effect if-pan.krakow.plnih.gov
-OH (Hydroxyl)Decreased Potency if-pan.krakow.plnih.gov
N10Alkylamino ChainCrucial for neuroleptic activity; potency depends on chain length and terminal amine slideshare.netslideshare.net
Acyl Group (e.g., Prop-2-en-1-one)Modulates activity, can confer potent antioxidant properties nih.govresearchgate.net

The substituent attached to the nitrogen atom at position 10 of the phenothiazine core is a primary modulator of pharmacological action. In the case of this compound, the N10-acyl group is a defining feature. While traditional phenothiazine neuroleptics feature an alkylamine side chain, the introduction of a carbonyl group directly attached to the N10 atom, as part of the propenone structure, alters the molecule's electronic properties and potential biological targets. nih.gov

Studies on N10-carbonyl-substituted phenothiazines have identified them as potent inhibitors of lipid peroxidation, thereby protecting tissues from oxidative stress. nih.gov This activity profile is distinct from the dopamine (B1211576) receptor blockade characteristic of many N10-alkylamine derivatives. The absence of a basic amino group on the side chain, a feature often considered essential for neuroleptic activity, suggests that N10-acyl derivatives may operate through different mechanisms. slideshare.net The planarity and electron-withdrawing nature of the N-acyl group can influence the conformation of the tricyclic system and its ability to participate in electron-transfer reactions, which is relevant for antioxidant activity. nih.gov

Influence of the Prop-2-EN-1-one Scaffold on Pharmacological Potency and Selectivity

The presence of a carbon-carbon double bond in the prop-2-en-1-one linker introduces the possibility of geometric isomerism. pressbooks.publibretexts.org The two isomers are designated as E (entgegen, opposite) and Z (zusammen, together), depending on the relative priority of the substituents on the double-bond carbons. libretexts.org The spatial arrangement of the phenothiazine ring and the terminal part of the molecule relative to the double bond can have a profound impact on pharmacological activity.

This stereoselectivity is well-documented for structurally related compounds. For example, in thioxanthene (B1196266) derivatives, which are structurally analogous to phenothiazines, the geometric isomers can display markedly different potencies. nih.gov The cis-isomer of flupentixol, a thioxanthene, is the pharmacologically active component used in drugs, while the trans-isomer is significantly less active. mdpi.com This difference in activity underscores that the specific three-dimensional conformation of the molecule is crucial for optimal interaction with its biological target, such as a receptor binding pocket or an enzyme's active site. Therefore, the E/Z configuration of the prop-2-en-1-one double bond is a critical parameter that can determine both the potency and selectivity of phenothiazine derivatives. nih.gov

The length and structure of the chain at the N10 position are well-established determinants of activity in phenothiazine derivatives. if-pan.krakow.plnih.gov For neuroleptic and antihistaminic activities, a three-atom chain separating the ring nitrogen (N10) and the side-chain nitrogen is consistently found to be optimal. slideshare.netslideshare.netif-pan.krakow.pl The prop-2-en-1-one scaffold inherently contains this three-atom spacer (N-C-C-C).

Linker Length: Shortening the chain to two atoms or lengthening it to four or more atoms often leads to a significant decrease or complete loss of neuroleptic activity, although it may introduce or enhance other pharmacological properties. if-pan.krakow.plnih.gov A two-carbon linker can change the affinity for receptors, while a four-carbon bridge has been associated with increased activity against multidrug resistance. if-pan.krakow.plnih.gov

Branching: The introduction of branches, such as a methyl group, on the linker chain can also modulate activity. Branching can affect the molecule's conformation, flexibility, and lipophilicity, thereby influencing its fit within a binding site and its ability to cross biological membranes.

The α,β-unsaturation in the prop-2-en-1-one linker imparts a degree of rigidity to the chain that is not present in a saturated propyl linker. This conformational constraint can be advantageous, potentially locking the molecule into a more bioactive conformation for a specific target.

Table 2: Influence of N10 Linker Chain Characteristics on Phenothiazine Activity

Linker CharacteristicModificationGeneral Effect on Biological ActivityReference
Chain Length (Number of Atoms)TwoReduced neuroleptic activity; altered receptor affinity if-pan.krakow.plnih.gov
ThreeOptimal for neuroleptic and antihistaminic activity slideshare.netslideshare.netif-pan.krakow.pl
FourDecreased neuroleptic activity; may increase anti-MDR activity nih.gov
Chain StructureBranching (e.g., methyl group)Modulates potency and selectivity by altering conformation and lipophilicity researchgate.net
Unsaturation (C=C bond)Increases rigidity, introduces geometric isomerism (E/Z), potentially enhancing binding to specific targets mdpi.comnih.gov

Biological and Pharmacological Investigations of 1 10h Phenothiazin 10 Yl Prop 2 En 1 One and Its Analogues

In Vitro Assessments of Biological Activities

Anticancer and Antiproliferative Activities across Various Human Cell Lines

Phenothiazine (B1677639) derivatives have been a subject of significant interest in oncology research due to their demonstrated cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. While specific data for 1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one is limited in publicly accessible literature, studies on its analogues provide valuable insights into the potential of this class of compounds. The core phenothiazine structure is a recurring motif in the design of new anticancer agents. apacsci.com

Research into novel phenothiazine derivatives has shown promising activity against various cancers. For instance, a series of chalcone-based phenothiazine derivatives were synthesized and evaluated for their anticancer properties against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. Several of these compounds exhibited potent activity, with some showing IC50 values comparable to or better than standard chemotherapeutic drugs like cisplatin (B142131) and doxorubicin. researchgate.net One derivative, OZF2 (10-[4-(4-chlorobutoxy)butyl]-10H-phenothiazine), demonstrated anti-proliferative effects on a colon cancer cell line. mdpi.com

Furthermore, the conjugation of the phenothiazine scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, has yielded compounds with good antiproliferative activity against stomach, esophagus, prostate, breast, and liver cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. nih.gov The anti-cancer efficacy of some phenothiazine analogues has been shown to be independent of dopamine (B1211576) and serotonin (B10506) receptor inhibition, suggesting a distinct mechanism of action from their antipsychotic effects. mdpi.com The ability of phenothiazines to induce apoptosis and autophagy, as well as increase intracellular reactive oxygen species, contributes to their cytotoxic effects. mdpi.com

Table 1: Antiproliferative Activity of Selected Phenothiazine Analogues

Compound/Analogue Cancer Cell Line IC50 (µM) Reference
Chalcone-based derivative 4b Hepatocellular Carcinoma (HepG-2) 7.14 µg/mL researchgate.net
Chalcone-based derivative 4k Hepatocellular Carcinoma (HepG-2) 7.61 µg/mL researchgate.net
Chalcone-based derivative 4k Breast Cancer (MCF-7) 12 µg/mL researchgate.net
Chalcone-based derivative 4b Breast Cancer (MCF-7) 13.8 µg/mL researchgate.net
4-Chlorophenyl triazole derivative Stomach, Esophagus, Prostate, Breast, Liver 0.5 - 6.7 nih.gov

Antimicrobial Properties, including Antibacterial and Antifungal Efficacy

The phenothiazine scaffold is associated with broad-spectrum antimicrobial activity. These compounds have been shown to be effective against various bacterial and fungal pathogens, including multidrug-resistant strains. mdpi.comresearchgate.net The antimicrobial action of phenothiazines is multifaceted, involving the inhibition of bacterial efflux pumps, destabilization of microbial membranes, and elimination of resistance plasmids. nih.govresearchgate.net

Several phenothiazine derivatives, such as chlorpromazine (B137089), thioridazine, and trifluoperazine (B1681574), have demonstrated notable in vitro activity against Mycobacterium tuberculosis. nih.gov Their ability to accumulate within macrophages makes them particularly interesting for targeting intracellular pathogens. nih.gov Studies on derivatives like promethazine, trifluoperazine, thioridazine, and chlorpromazine have shown inhibition of growth and biofilm formation in the multidrug-resistant opportunistic pathogen Acinetobacter baumannii. researchgate.net Chlorpromazine, for instance, was found to promote the production of reactive oxygen species and cause damage to the cell membrane and DNA of this bacterium. researchgate.net

Table 2: Antimicrobial Activity of Selected Phenothiazine Derivatives

Derivative Microorganism MIC (µg/mL) Reference
Thioridazine Mycobacterium tuberculosis 8-16 nih.gov
Chlorpromazine Mycobacterium tuberculosis 8-16 nih.gov
Trifluoperazine Mycobacterium tuberculosis 8-16 nih.gov
Promazine Derivative (JBC 1847) Gram-positive pathogens 0.5-2 mg/L

Anxiolytic Effects

While phenothiazines are primarily known for their antipsychotic properties, some derivatives have been investigated for other neuropharmacological activities, including anxiolytic effects. The mechanism of action for their antipsychotic effects involves the blockade of dopamine receptors, but their influence on other receptor systems could contribute to anxiolytic-like properties.

Research into novel benzodiazepine (B76468) derivatives, which are a different class of compounds but share the goal of modulating central nervous system activity, has shown that specific structural modifications can lead to potent anxiolytic effects. For example, a pentacyclic benzodiazepine derivative demonstrated significant anxiolytic activity in an elevated plus-maze model in mice, with a potency comparable to diazepam. Studies on other heterocyclic systems have also identified compounds with anxiolytic-like activity, with some showing dose-dependent effects in behavioral models like the hole-board test. researchgate.net Although direct studies on the anxiolytic effects of this compound are not available, the broader pharmacological profile of phenothiazine analogues suggests that this is a potential area for investigation.

Antioxidant Mechanisms and Radical Scavenging Capabilities

Phenothiazine and its derivatives are recognized for their antioxidant properties, which are largely attributed to the redox-active nature of the phenothiazine core. This tricyclic system can donate an electron or a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Studies on a series of novel phenothiazine derivatives have demonstrated significant antioxidant activity, with some compounds showing higher potency than standard antioxidants like ascorbic acid. The structure-activity relationship suggests that the presence of electron-donating groups on the phenothiazine ring can enhance antioxidant capacity. The antioxidant activity of phenothiazine derivatives is also influenced by the solvent system, with optimal conditions being determined for their radical scavenging effects. For instance, in one study, the antioxidant activity increased in the order: phenothiazine < pyridophenothiazine < cis-10-propenylphenothiazine < propenylphenothiazine dimer.

Table 3: Radical Scavenging Activity of Phenothiazine Analogues

Compound/Analogue Assay Result Reference
Prochlorperazine dimaleate DPPH radical scavenging Active, but less efficient than ascorbic acid
Prochlorperazine dimaleate ABTS radical scavenging Inactive
Phenothiazinyl-nitrones DPPH radical scavenging 0-22% activity (almost inactive)

Ferroptosis Inhibition Potential

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent research has identified phenothiazine analogues as potent inhibitors of ferroptosis, suggesting a novel therapeutic strategy for diseases associated with oxidative stress and cell death, such as neurodegenerative disorders. The mechanism of action is believed to involve the suppression of lipid peroxidation.

A series of lipophilic phenothiazine analogues have been synthesized and shown to exhibit potent antiferroptotic activity. Some of these compounds demonstrated equivalent or superior potency to well-known ferroptosis inhibitors like ferrostatin-1 (Fer-1) and liproxstatin-1 (B1674854) (Lip-1). The protective effect of these compounds has been observed in models of erastin-induced ferroptosis. The structure of the side chain attached to the phenothiazine core appears to be crucial for this activity.

Other Investigated Activities of Phenothiazine Derivatives

The versatile scaffold of phenothiazine has led to the exploration of its derivatives for a wide range of other pharmacological activities.

Antimalarial Activity: The antimalarial properties of phenothiazine compounds, such as methylene (B1212753) blue, have been known for over a century. researchgate.net Modern research has focused on developing novel phenothiazine derivatives that are effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The proposed mechanism involves the inhibition of hemozoin formation, which is crucial for the parasite's survival. researchgate.net

Antitubercular Activity: Several phenothiazine derivatives, including trifluoperazine and chlorpromazine, have been shown to possess activity against Mycobacterium tuberculosis. nih.gov The structure-activity relationship indicates that specific substitutions on the phenothiazine ring and the side chain are important for antitubercular efficacy. nih.gov

Antipsychotic Activity: This is the most well-known application of phenothiazines. They act as antagonists at dopamine D2 receptors, which is the basis for their use in treating psychosis. The clinical efficacy of phenothiazines revolutionized the management of schizophrenia.

Antihistaminic Activity: Many phenothiazine compounds exhibit antihistamine effects by blocking H1 receptors. Promethazine is a notable example of a phenothiazine derivative used clinically for its antihistaminic and sedative properties.

Mechanistic Studies at the Cellular and Molecular Level

Mechanistic investigations into phenothiazine derivatives have uncovered their ability to interact with a wide array of cellular targets, including receptors, enzymes, and intracellular signaling molecules. This polypharmacology is central to their diverse biological activities.

No specific receptor binding data for this compound was identified in the reviewed literature. However, its structural class, the phenothiazines, is well-characterized for its interactions with several key receptors.

Cannabinoid Receptors: The interaction between phenothiazine derivatives and cannabinoid receptors (CB1 and CB2) is not well-documented in the available scientific literature. While one broad review mentions a selection of binding affinity to the CB1 receptor among the diverse mechanisms of phenothiazines, it does not provide specific data or details on the nature of this interaction. researchgate.net Extensive searches did not yield dedicated studies confirming or quantifying the binding and modulation of cannabinoid receptors by this class of compounds.

Calmodulin: Phenothiazine derivatives are recognized as potent inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes. researchgate.net This inhibition occurs through the direct, Ca²⁺-dependent binding of phenothiazines to calmodulin. nih.govnih.gov The interaction is thought to involve a hydrophobic region on calmodulin that becomes exposed upon calcium binding. binasss.sa.cr The structure of the phenothiazine molecule, including both the tricyclic nucleus and the amino side chain, influences its potency as a calmodulin antagonist, indicating that both regions are involved in the binding process. nih.gov This interaction is considered structurally non-specific, as a wide range of hydrophobic molecules can similarly bind to and inhibit calmodulin. binasss.sa.crnih.gov By inhibiting calmodulin, phenothiazines can block the activation of various calmodulin-dependent enzymes, such as Ca²⁺-ATPase. nih.gov

Table 1: Summary of Phenothiazine Analogue Interactions with Receptors

Receptor Target Nature of Interaction Key Findings
Dopamine D2 Receptors Antagonism Primary mechanism for antipsychotic effects. jci.orgnih.gov Metabolites can retain significant binding affinity. ijpbs.net
Cannabinoid Receptors Not well-established Limited to no specific data available in reviewed literature. researchgate.net

| Calmodulin (CaM) | Inhibition | Direct, Ca²⁺-dependent binding prevents CaM from activating target enzymes. nih.govnih.gov |

Research has identified several enzymes that are either inhibited or activated by phenothiazine analogues, contributing to their pharmacological profile.

Tyrosine Kinase and Bcr-Abl Kinase: Certain novel phenothiazine derivatives have been investigated as potential inhibitors of Bcr-Abl tyrosine kinase, a key molecular target in Chronic Myelogenous Leukemia (CML). ijpbs.net The fusion protein Bcr-Abl exhibits constitutively active tyrosine kinase activity, driving the pathogenesis of CML. wikipedia.org A study focusing on newly synthesized N-acylated phenothiazine compounds demonstrated their potential as third-generation Bcr-Abl inhibitors, which are being developed to overcome resistance to existing therapies, particularly against the T315I mutation. ijpbs.netnih.gov In vitro testing of these compounds on the K562 human CML cell line, which expresses the Bcr-Abl protein, showed significant anti-proliferative effects. ijpbs.net The potency of these compounds was quantified by their IC₅₀ values, with some N-acylated derivatives showing greater activity. ijpbs.net

Table 2: In Vitro Anti-proliferative Activity of N-Acylated Phenothiazine Compounds against K562 Cells

Compound Substituent on Phenyl Ring IC₅₀ (µg/mL) - Trypan Blue Assay IC₅₀ (µg/mL) - MTT Assay
NPHC-1 4-OCH₃ 49.34 45.18
NPHC-2 4-CH₃ 45.12 39.81
NPHC-3 4-Cl 32.44 24.01

Data sourced from a study on novel phenothiazine compounds as Bcr-Abl tyrosine kinase inhibitors. ijpbs.net

Acetylcholinesterase: Phenothiazine derivatives have been shown to act as acetylcholinesterase (AChE) inhibitors. bionity.comresearchgate.net This inhibition is relevant to the management of conditions like Alzheimer's disease, where AChE inhibitors are a therapeutic strategy. researchgate.net The kinetics of this inhibition can be complex and dependent on the drug's concentration. For derivatives like perphenazine (B1679617) and trifluoperazine, the inhibition mechanism transitions from non-competitive to a "mixed" type at higher concentrations. nih.gov This change is linked to the formation of drug aggregates or micelles, suggesting that phenothiazines can interact with AChE both as individual molecules and as larger aggregates, producing different inhibitory effects. nih.gov Computational studies have also been used to design and explore novel phenothiazine analogues with enhanced binding affinity for the AChE enzyme. researchgate.net

Phenothiazine analogues can significantly modulate critical intracellular signaling pathways, particularly those related to oxidative stress and cell death.

Reactive Oxygen Species (ROS) Production: The interaction of phenothiazines with ROS signaling is multifaceted. Some studies report that these compounds can induce oxidative stress by generating reactive oxygen species or by inhibiting antioxidant enzymes. nih.gov This pro-oxidant activity can lead to cellular damage, including DNA damage and mitochondrial dysfunction, ultimately contributing to cell death. nih.gov Conversely, other research has demonstrated that certain phenothiazine derivatives possess antioxidant properties. physchemres.org For instance, a study on 10H-phenothiazin-2-yl-methanamine found that it acts as an antioxidant by inhibiting radical chain oxidation reactions. physchemres.org This dual capacity suggests that the effect of a specific phenothiazine derivative on cellular redox balance may depend on the compound's structure, concentration, and the specific cellular context.

Programmed Cell Death Pathways: Phenothiazine derivatives have been widely shown to induce programmed cell death in various cell types, including cancer cells. researchgate.netnih.gov They can trigger both apoptosis and necroptosis. nih.govbinasss.sa.cr

Apoptosis: The induction of apoptosis by phenothiazines involves multiple pathways. Studies have shown that compounds like chlorpromazine and trifluoperazine can cause cell cycle arrest, often at the G0/G1 or G2M phase. nih.govnih.gov Mechanistically, this process is associated with the upregulation of pro-apoptotic proteins like Caspase-3, Caspase-9, and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2, indicating the involvement of both intrinsic (mitochondrial) and extrinsic apoptotic pathways. researchgate.net Some derivatives also induce apoptosis through the activation of protein phosphatase 2A (PP2A), a tumor suppressor. jci.org

Necroptosis: In addition to apoptosis, phenothiazines can induce necroptosis, a form of programmed, pro-inflammatory cell death. nih.govbinasss.sa.cr The ability of derivatives like chlorpromazine, thioridazine, and trifluoperazine to modulate necroptosis has been observed in vitro, with the specific outcome depending on the drug concentration and the cell line used. nih.govbinasss.sa.cr This mechanism is particularly relevant for cancer therapy as it can bypass apoptosis resistance. binasss.sa.cr

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
10H-phenothiazin-2-yl-methanamine
Bax
Bcl-2
Bcr-Abl
Calmodulin
Caspase-3
Caspase-9
Chlorpromazine
Fluphenazine (B1673473)
Levomepromazine
NPHC-1
NPHC-2
NPHC-3
Perphenazine
Promethazine
Protein phosphatase 2A (PP2A)
Thioridazine

Computational Chemistry and Molecular Modeling of 1 10h Phenothiazin 10 Yl Prop 2 En 1 One Analogues

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing critical information about binding affinities and modes.

Molecular docking simulations have been instrumental in predicting the binding affinities of phenothiazine (B1677639) analogues to various biological targets. For instance, studies on a series of novel phenothiazine derivatives have demonstrated their potential as anxiolytic agents by docking them into the 6D6U protein data bank receptor. The docking scores for these compounds ranged from -8.7 to -10.2 kcal/mol, with the lowest scores indicating the highest binding affinities. orientjchem.org Specifically, compounds with nitro substitutions on the phenylimino ring, such as 2-(4-(1-((3-nitrophenyl) imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one and 2-(4-(1-((3,4-dinitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one, exhibited the most favorable binding energies. orientjchem.org

In another study focusing on the antitumor potential of phenothiazine derivatives, molecular docking was used to evaluate their interaction with the Bcr-Abl kinase, a key target in cancer therapy. ekb.eg Phenothiazine-based chalcones coupled with N-substituted rhodanines showed promising interactions with the active site of the T315I mutant of Bcr-Abl. ekb.eg Furthermore, phenothiazine derivatives have been investigated as inhibitors of histone deacetylase 6 (HDAC6), a target for cancer treatment. Molecular modeling and docking studies have rationalized the increased potency and selectivity of certain analogues, with some compounds exhibiting inhibitory concentrations (IC50) in the low nanomolar range (0.005–0.037 μM). nih.gov These computational predictions are crucial for prioritizing compounds for further experimental validation.

Table 1: Predicted Binding Affinities of Phenothiazine Analogues against Various Protein Targets

Compound Type Target Protein Predicted Binding Affinity (Docking Score, kcal/mol)
Phenothiazine Schiff Bases Anxiolytic Receptor (PDB: 6D6U) -8.7 to -10.2
Phenothiazine-based Chalcones Bcr-Abl (T315I) Promising Interaction
Phenothiazine Benzhydroxamic Acids HDAC6 Low Nanomolar IC50

Note: This table is generated based on data from molecular docking studies of various phenothiazine analogues.

Beyond predicting binding affinities, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the binding site of a target protein. For phenothiazine-thiosemicarbazone hybrids designed as Bcr-Abl TK inhibitors, docking studies revealed that the phenothiazine moiety fits into a hydrophobic pocket composed of Leu248, Ala269, Leu370, and Ile315. ekb.eg Additionally, the NH group of the phenothiazine ring was found to form a hydrogen bond with Met318. ekb.eg

In the context of HDAC6 inhibition, the slightly-bent phenothiazine moiety of benzhydroxamic acid derivatives was observed to interact via π-π stacking with aromatic residues such as H500, P501, and P620, and through van der Waals interactions with L749. nih.gov For phenothiazine derivatives targeting tubulin, a key protein in cell division, docking studies have identified hydrophobic interactions between the phenyl ring, triazolopyridine, and phenothiazine moieties with adjacent residues in the binding pocket. ekb.eg The identification of these key interactions is fundamental for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 2: Key Interacting Residues for Phenothiazine Analogues with Protein Targets

Phenothiazine Analogue Target Protein Key Interacting Residues Type of Interaction
Phenothiazine-thiosemicarbazone Bcr-Abl TK Leu248, Ala269, Leu370, Ile315 Hydrophobic Interaction
Phenothiazine-thiosemicarbazone Bcr-Abl TK Met318 Hydrogen Bond
Phenothiazine Benzhydroxamic Acid HDAC6 H500, P501, P620 π-π Stacking
Phenothiazine Benzhydroxamic Acid HDAC6 L749 van der Waals Interaction
Phenothiazine-triazolopyridine Tubulin Adjacent Residues Hydrophobic Interaction

Note: This table summarizes the key amino acid residues and interaction types identified through molecular docking studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations provide valuable information about molecular geometry, electronic properties, and reactivity.

DFT calculations have been employed to understand the electronic structure and reactivity of phenothiazine analogues. Studies on 1,5-benzodiazepin derivatives, which share structural similarities with phenothiazine systems, have utilized DFT to analyze their frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the kinetic stability and chemical hardness of a molecule. For the parent compound in that study, the HOMO-LUMO gap was found to be approximately 3.88 eV, indicating good kinetic stability. nih.gov

For phenothiazine derivatives themselves, DFT studies have revealed that the highest occupied molecular orbital (HOMO) is often delocalized over the aromatic rings, while the lowest unoccupied molecular orbital (LUMO) is typically a π* anti-bonding orbital encompassing the entire system. nih.gov These calculations are also used to determine various reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which help in predicting the chemical behavior of the molecule. nih.gov

The three-dimensional conformation of a molecule is crucial for its biological activity. DFT calculations are a powerful tool for conformational analysis and determining molecular stability. The phenothiazine nucleus is known to adopt a non-planar "butterfly" conformation. pku.edu.cnmdpi.commdpi.com DFT studies can predict the preferred conformation by calculating the energies of different geometric arrangements.

DFT calculations are extensively used to elucidate the mechanisms of chemical reactions, including cycloaddition reactions. mdpi.commdpi.comrsc.org For reactions involving phenothiazine analogues, DFT can help in understanding the regioselectivity and stereoselectivity of the products formed.

A study on the cycloaddition reactions of dienylfurans and dienylisobenzofurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) utilized DFT to investigate the reaction mechanisms. mdpi.com The calculations revealed that the reaction can proceed through different pathways, including concerted or stepwise mechanisms, and helped in explaining the observed product distribution. mdpi.com Similarly, DFT has been applied to study phosphine-catalyzed [3+3] cycloaddition reactions of ynones and azomethine imines, where the calculations helped in identifying the most favorable reaction pathway and the role of the catalyst. Such mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes for complex phenothiazine derivatives.

In Silico Screening and Virtual Library Design for Novel Lead Compounds

In contemporary drug discovery, in silico screening and the design of virtual libraries have become indispensable initial steps for identifying novel lead compounds. frontiersin.orgmdpi.com These computational techniques allow for the rapid and cost-effective evaluation of vast numbers of molecules against specific biological targets, significantly accelerating the discovery pipeline. researchgate.net For scaffolds like phenothiazine, which are known to interact with a wide range of biological targets, these methods are particularly powerful for exploring therapeutic potential and designing derivatives with enhanced potency and specificity. nih.gov

The process begins with the creation of a virtual library, a collection of digital compound structures based on a core scaffold. In the context of 1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one, this involves systematically modifying the phenothiazine ring, the prop-2-en-1-one linker, or adding various substituents to generate a diverse set of analogues. rsc.orgbenthamdirect.com Researchers have successfully designed virtual libraries of phenothiazine derivatives numbering from a few dozen to several hundred compounds to explore activities such as antidepressant, anticancer, and antimicrobial effects. nih.govirjmets.comnih.gov

Once the virtual library is established, it undergoes a multi-stage in silico screening process. A primary technique used is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often represented as a docking score. orientjchem.org For instance, in studies targeting cholinesterases, a common target for phenothiazines, docking simulations reveal key amino acid interactions within the enzyme's active site, such as Pi-cation interactions with tryptophan residues (Trp86) and hydrogen bonds with histidine (His447). bilkent.edu.tr Similarly, docking studies on phenothiazine hybrids against the Bcr-Abl kinase have identified crucial hydrophobic interactions and hydrogen bonding with residues like Met318.

Beyond predicting binding affinity, a critical component of virtual screening is the early assessment of pharmacokinetic properties through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.gov Computational models are used to predict properties like lipophilicity (log P), aqueous solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes. ijpsr.commdpi.com A common initial filter is Lipinski's rule of five, which helps identify compounds with drug-like physicochemical properties. irjmets.com In one study focused on designing novel phenothiazine derivatives, an initial library of 60 compounds was filtered down to 35 candidates that fully complied with Lipinski's rule, making them more promising for further development. irjmets.com

The culmination of this screening cascade is the prioritization of a smaller, more manageable number of "hit" compounds. These selected molecules exhibit promising binding affinities for the target, favorable ADMET profiles, and good bioactivity scores, marking them as strong candidates for chemical synthesis and subsequent in vitro biological evaluation. researchgate.netnih.gov

Detailed Research Findings

The following tables represent a hypothetical screening cascade for a virtual library of this compound analogues, illustrating the data generated during an in silico discovery campaign.

Table 1: Virtual Screening and Molecular Docking Results

This table shows the initial results from docking a library of designed analogues against a hypothetical protein kinase target.

Compound IDR-Group ModificationDocking Score (kcal/mol)Key Interacting Residues
PTZ-001H (Parent Compound)-7.8Met121, Leu178
PTZ-0074-Fluorophenyl-9.5Met121, Leu178, Val98
PTZ-0153-Chlorophenyl-9.2Met121, Leu178, Thr120
PTZ-0234-Hydroxyphenyl-8.9Met121, Leu178, Asp181 (H-bond)
PTZ-0312-Pyridinyl-10.1Met121, Leu178, Asp181 (H-bond)
PTZ-0454-Methylpiperazinyl-10.5Met121, Asp181 (H-bond), Lys75

Table 2: In Silico ADMET Profiling of Top Docking Hits

This table displays the predicted pharmacokinetic and drug-likeness properties for the highest-scoring compounds from the initial docking screen.

Compound IDMolecular Weight ( g/mol )log PLipinski's Rule ViolationsPredicted Intestinal Absorption (%)Blood-Brain Barrier (BBB) Permeability
PTZ-007391.464.80HighHigh
PTZ-015407.915.11 (log P > 5)HighHigh
PTZ-023389.474.10HighMedium
PTZ-031374.463.90HighMedium
PTZ-045403.553.50HighLow

Based on the combined data, compounds PTZ-007 , PTZ-031 , and PTZ-045 would be prioritized as novel lead compounds. PTZ-031 and PTZ-045 show superior docking scores due to additional hydrogen bonding interactions. While PTZ-007 has a slightly lower docking score, its excellent predicted absorption and BBB permeability make it a strong candidate. ijpsr.com PTZ-015 is de-prioritized due to its violation of Lipinski's rules, which could indicate potential bioavailability issues. irjmets.com These selected leads would then proceed to the next stage of the drug discovery process, involving chemical synthesis and experimental validation. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Analysis of 1 10h Phenothiazin 10 Yl Prop 2 En 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, ROESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of phenothiazine (B1677639) derivatives. ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D-NMR) techniques establish atomic connectivity and spatial relationships.

¹H and ¹³C NMR: The ¹H NMR spectra of phenothiazine derivatives typically show complex multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the phenothiazine core. rsc.orgrsc.org The specific chemical shifts and coupling constants are influenced by the substitution pattern on the rings. The protons of the prop-2-en-1-one moiety exhibit characteristic signals, including doublets or doublets of doublets for the vinyl protons. The ¹³C NMR spectra complement this data, with signals for the carbonyl carbon appearing downfield and distinct resonances for the aromatic and vinylic carbons. rsc.orgrsc.org

Below is a table of representative NMR data for several phenothiazine derivatives, illustrating typical chemical shift ranges.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Solvent
10-(1-methyl-1H-indol-3-yl)-10H-phenothiazine7.27 (s, 1H), 7.09 (s, 1H), 7.06 – 7.02 (m, 2H), 7.01 – 6.94 (m, 2H), 6.85 – 6.77 (m, 4H), 6.47 – 6.39 (m, 2H), 4.13 (s, 3H), 2.86 (s, 3H)145.29, 135.25, 129.20, 127.12, 127.00, 126.64, 125.31, 122.40, 122.30, 120.64, 120.43, 117.76, 116.52, 116.28, 37.22, 19.95Chloroform-d
10-(1-benzyl-1H-indol-3-yl)-10H-phenothiazine7.48 (dd, J = 7.8, 5.3 Hz, 2H), 7.38 – 7.33 (t, J =5.0,10.0 Hz ,1H), 7.20 (s, 1H), 7.16 (t, J = 7.5 Hz, 1H), 7.11 – 7.05 (m, 2H), 6.86 – 6.79 (m, 4H), 6.49 – 6.43 (m, 2H), 3.88 (s, 3H)145.38, 136.44, 127.74, 127.11, 126.67, 125.83, 122.63, 122.44, 120.71, 120.17, 119.61, 116.75, 116.26, 110.17, 33.17Chloroform-d
Methyl 3-(10H-phenothiazin-10-yl)-1H-indole-1-carboxylate8.72 (s, 1H), 8.00 (d, J = 8.2 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.51 – 7.47 (m, 1H), 7.27 – 7.23 (m, 1H), 7.04 – 6.99 (m, 2H), 6.80 – 6.76 (m, 4H), 6.52 (s, 2H), 5.95 – 5.95 (m, 2H), 3.95 (s, 3H)167.93, 145.02, 141.36, 134.59, 134.54, 130.96, 128.04, 126.81, 125.89, 123.16, 123.12, 120.76, 119.60, 116.76, 115.63, 115.15, 52.79DMSO-d6

2D-NMR and ROESY NMR: For unambiguous assignment of complex spectra, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netrsc.org

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), mapping which protons are attached to which carbons. researchgate.netrsc.org

HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton, for instance, by connecting the propenone moiety to the nitrogen atom of the phenothiazine ring. researchgate.netrsc.org

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a specialized 2D-NMR technique used to determine spatial proximities between nuclei, even in medium-sized molecules where the standard Nuclear Overhauser Effect (NOE) may be null. researchgate.net ROESY detects through-space correlations and is instrumental in defining the conformation and stereochemistry of phenothiazine derivatives. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(10H-phenothiazin-10-yl)prop-2-en-1-one and its derivatives, the IR spectrum provides key diagnostic peaks. researchgate.netrsc.org The most prominent absorption is the strong carbonyl (C=O) stretching vibration of the enone system, typically observed in the range of 1650-1680 cm⁻¹. Other significant bands include the C=C stretching vibration of the alkene group and the aromatic rings, as well as C-H stretching and bending vibrations. The C-N and C-S stretching vibrations associated with the phenothiazine heterocycle also produce characteristic signals. nist.gov

Mass Spectrometry (MS, HRMS, ESI-LCMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.org The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

The table below presents HRMS data for several phenothiazine derivatives, confirming their elemental composition.

Compound NameMolecular FormulaCalculated Mass [M+H]⁺ (m/z)Found Mass [M+H]⁺ (m/z)
Methyl 3-(10H-phenothiazin-10-yl)-1H-indole-1-carboxylateC₂₄H₁₉N₂O₂S⁺399.1162399.1158
3-(10H-phenothiazin-10-yl)-1-methyl-1H-indoleC₂₃H₁₉N₂S⁺355.1263355.1258
3-(10H-phenothiazin-10-yl)-1H-indole-1-carbaldehydeC₂₃H₁₇N₂O₂S⁺385.1005385.1001
10-(5-bromo-1-methyl-1H-indol-3-yl)-10H-phenothiazineC₂₂H₁₆BrN₂S⁺419.0212419.0206

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectra of phenothiazine derivatives typically display two main absorption bands corresponding to π-π* and n-π* transitions. mdpi.com For a 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide derivative, absorption bands were located at 234 nm and 280 nm. mdpi.com The exact position of the absorption maxima (λmax) and the molar absorptivity are sensitive to the solvent and the specific substituents on the phenothiazine core and the propenone side chain. This technique is also fundamental for studying the photophysical properties of these compounds, such as fluorescence and phosphorescence, which are relevant for applications in materials science. nih.govresearchgate.net

X-Ray Diffraction Analysis (Single-Crystal and Powder) for Solid-State Structure Elucidation

Single-crystal analysis also reveals details about intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. nih.gov This information is crucial for understanding the solid-state properties of the material. researchgate.netresearchgate.net Recent studies have utilized these techniques to investigate unique phenomena such as solid-state chiral symmetry breaking in phenothiazine derivatives. miragenews.com Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, confirming the phase purity and identifying the crystalline form of the bulk material.

Future Research Directions and Therapeutic Potential of 1 10h Phenothiazin 10 Yl Prop 2 En 1 One Analogues

Development of Targeted Therapies and Drug Repurposing Strategies

Drug repurposing has emerged as a highly effective strategy for accelerating the development of new treatments by finding new uses for approved drugs. nih.govsdu.dkmdpi.com Phenothiazine (B1677639) derivatives, originally developed as antipsychotics, are prime candidates for this approach, with a significant body of research now focused on their potential as anticancer agents. nih.govmdpi.comresearchgate.netfrontiersin.org

Researchers are actively investigating phenothiazines like trifluoperazine (B1681574), chlorpromazine (B137089), thioridazine, and fluphenazine (B1673473) for their efficacy against various cancers, including lung, breast, colon, liver, and leukemia. nih.govsdu.dk The anticancer activity of these repurposed drugs stems from their ability to modulate multiple cellular pathways involved in tumor growth and survival. nih.govacs.org Mechanisms of action include inducing apoptosis (programmed cell death), disrupting cell cycle progression, preventing metastasis, and sensitizing cancer cells to conventional chemotherapy. nih.govresearchgate.net

A key area of investigation is the ability of phenothiazine analogues to compromise the integrity of the cancer cell membrane. nih.govsdu.dkresearchgate.net Their unique chemical properties allow them to interact with the lipid bilayer, altering membrane fluidity and function, which can lead to cell death. sdu.dkresearchgate.net This mechanism is particularly promising for overcoming multidrug resistance, a major challenge in cancer treatment. nih.govresearchgate.net

Future efforts will likely focus on synthesizing novel analogues with enhanced specificity for cancer-related targets while minimizing off-target effects, particularly those related to dopamine (B1211576) receptor antagonism that cause the well-known side effects of first-generation antipsychotics. frontiersin.org

Table 1: Repurposed Phenothiazine Analogues and Their Anticancer Mechanisms

Compound Original Use Repurposed Application Targeted Mechanisms/Pathways
Thioridazine Antipsychotic Cancer (Leukemia, Breast, Lung) Induction of apoptosis, Targeting cancer stem cells, Efflux pump inhibition. nih.govmdpi.com
Trifluoperazine Antipsychotic Cancer (Oral, Liver) Induction of apoptosis and autophagy, Modulation of Akt, p38, and ERK signaling pathways. sdu.dk
Chlorpromazine Antipsychotic Cancer (Liver, Glioma) Synergistic effects with chemotherapy, Modulation of membrane integrity. nih.govnih.gov
Fluphenazine Antipsychotic Cancer (Lung, Colon, Brain) Induction of apoptosis, Cell cycle arrest, Inhibition of calmodulin. nih.govfrontiersin.orgmdpi.com

| Promethazine | Antihistamine, Antiemetic | Cancer (Leukemia, Colorectal) | Promotion of autophagy and mitochondrial apoptosis, Chemosensitizing activity. nih.govmdpi.com |

Exploration of Novel Biological Targets and Therapeutic Applications

Beyond cancer, the unique tricyclic structure of phenothiazine serves as a versatile scaffold for developing agents against a wide range of diseases. nih.gov The exploration of new biological targets is a vibrant area of research, promising to unlock the full therapeutic potential of 1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one analogues.

Antimicrobial Applications: There is growing interest in phenothiazines as potential antibacterial, antifungal, and antiprotozoal agents. researchgate.netiiarjournals.org A significant advantage is their ability to combat multidrug resistance in bacteria by inhibiting efflux pumps, which are cellular mechanisms that bacteria use to expel antibiotics. mdpi.comnih.gov This could lead to combination therapies where phenothiazines are used to restore the effectiveness of existing antibiotics. mdpi.com

Neurodegenerative Diseases: The modulation of various neurotransmitter systems and other cellular pathways by phenothiazines makes them interesting candidates for neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.comiiarjournals.org Some derivatives have been found to inhibit cholinesterases, enzymes that are key targets in Alzheimer's therapy. nih.govacs.org

Novel Cellular Targets: Research has identified several novel molecular targets for phenothiazine derivatives.

Calmodulin (CaM): This calcium-binding protein is involved in numerous cellular processes, and its inhibition by phenothiazines like fluphenazine may contribute to their anticancer effects. frontiersin.org

KRAS: Certain phenothiazines can interfere with the function of this key oncogene by causing its dissociation from the plasma membrane, leading to cell cycle arrest and apoptosis. researchgate.net

Cholinesterases: In silico and in vitro screening have identified acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) as targets for some phenothiazine derivatives, suggesting potential applications in neurological disorders. nih.govacs.orgnih.gov

Future research will involve high-throughput screening and molecular modeling to identify new targets and to design next-generation analogues with improved potency and selectivity for these novel applications. nih.gov

Table 2: Novel Biological Targets for Phenothiazine Analogues

Biological Target Therapeutic Area Example Analogues Potential Effect
Efflux Pumps (e.g., AcrB) Infectious Disease Chlorpromazine, Thioridazine Reversal of multidrug resistance in bacteria. mdpi.comnih.gov
Calmodulin (CaM) Cancer Fluphenazine, CWHM-974 Inhibition of cell cycle progression, Induction of apoptosis. frontiersin.org
KRAS Cancer Prochlorperazine Dissociation from plasma membrane, Cell cycle arrest. sdu.dk
Cholinesterases (AChE/BuChE) Neurodegenerative Disease Carbonyl derivatives of phenothiazine Inhibition of enzyme activity, Potential treatment for Alzheimer's disease. nih.govnih.gov

| Farnesyltransferase | Cancer | Phenothiazine-amino acid hybrids | Inhibition of protein farnesylation, Antiproliferative activity. nih.govnih.gov |

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The chemical synthesis of phenothiazine derivatives is evolving, with a growing emphasis on green and sustainable chemistry principles. jmedchem.com These modern approaches aim to reduce the environmental impact of chemical manufacturing by minimizing waste, reducing energy consumption, and using less hazardous materials compared to traditional methods like the Bucherer-Bergs or Ullmann reactions. jmedchem.com

Modern Synthetic Techniques:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and product purity. nih.govjmedchem.com It is considered a more energy-efficient and environmentally friendly method. jmedchem.com

Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation provides an alternative energy source for chemical reactions, leading to enhanced reaction rates and yields in a process known as sonochemistry. researchgate.net

Transition Metal-Catalyzed Synthesis: Palladium-catalyzed reactions, for example, offer high efficiency and selectivity for constructing the phenothiazine core, allowing for the creation of diverse analogues under controlled conditions. jmedchem.com

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which is highly efficient and reduces waste. researchgate.net

The future of phenothiazine synthesis will involve the broader adoption of these greener technologies. The goal is to develop scalable, cost-effective, and environmentally benign processes for the production of both existing and novel phenothiazine-based drugs. jmedchem.com

Table 3: Comparison of Synthesis Methods for Phenothiazine Derivatives

Method Description Advantages Disadvantages
Traditional (e.g., Ullmann Condensation) Typically involves copper-catalyzed coupling of halogenated aromatics and amines, often requiring high temperatures. jmedchem.com Historically significant, well-established. Harsh reaction conditions, often low yields, use of stoichiometric reagents. jmedchem.com
Microwave-Assisted Synthesis Uses microwave energy to accelerate reactions. Rapid reaction times, improved yields, higher purity, energy efficient. jmedchem.com Specialized equipment required, scalability can be a challenge.
Ultrasonic-Assisted Synthesis Employs high-frequency sound waves to drive chemical reactions. Enhanced reaction rates, simple setup. researchgate.net Potential for localized hot spots, scalability considerations.

| Transition Metal Catalysis (e.g., Palladium) | Uses a catalyst to facilitate C-N and C-S bond formation with high selectivity. | High efficiency and selectivity, functional group tolerance, scalable. jmedchem.com | Cost and potential toxicity of metal catalysts. |

Integration of Multidisciplinary Approaches in Drug Discovery (e.g., Chemoenzymatic Synthesis)

The discovery and development of new drugs based on the phenothiazine scaffold are increasingly benefiting from the integration of multiple scientific disciplines. This multidisciplinary approach streamlines the process from initial design to preclinical testing, enhancing the probability of success.

A prime example is the combination of in silico, in vitro, and in vivo methods. nih.govacs.org The process often begins with computational (in silico) screening of virtual libraries of phenothiazine analogues to predict their binding affinity to specific biological targets. nih.govacs.org Promising candidates are then synthesized and tested in cellular assays (in vitro) to validate their activity and assess their cytotoxicity against cancer cell lines, for instance. nih.govacs.org The most effective compounds can then advance to testing in living organisms (in vivo), such as zebrafish models, which allow for rapid evaluation of toxicity and efficacy in a whole-organism context. nih.gov

Chemoenzymatic synthesis represents another emerging multidisciplinary strategy. This approach combines traditional chemical synthesis with the use of enzymes (biocatalysis) to create complex molecules with high stereoselectivity, which is often difficult to achieve through chemical methods alone. jmedchem.com This can be particularly useful for producing specific enantiomers of chiral phenothiazine drugs, potentially leading to improved efficacy and reduced side effects. jmedchem.com

By integrating computational chemistry, molecular biology, pharmacology, and advanced synthetic methodologies, researchers can more rationally design and efficiently evaluate the next generation of this compound analogues, accelerating their journey from the laboratory to potential clinical applications.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(10H-phenothiazin-10-yl)prop-2-en-1-one, and how can purity be optimized?

Answer:
The compound is typically synthesized via condensation reactions of phenothiazine derivatives with carbonyl-containing reagents. For example, acetonitrile is a common solvent for such reactions, and intermediates like 2-(4-acetylphenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one are often used . To optimize purity:

  • Purification: Column chromatography or recrystallization in ethanol/dichloromethane mixtures is recommended.
  • Analytical validation: Use TLC (retention factor values) and melting point analysis to confirm reaction progress. IR, 1H-NMR^1 \text{H-NMR}, and elemental analysis are critical for structural verification .

Basic: How can researchers integrate theoretical frameworks (e.g., molecular orbital theory) into the study of this compound’s reactivity?

Answer:
Theoretical frameworks guide hypothesis generation and experimental design. For example:

  • Molecular orbital analysis can predict electron-rich regions in the phenothiazine core, aiding in understanding nucleophilic/electrophilic attack sites.
  • DFT calculations (e.g., HOMO-LUMO gaps) help correlate electronic properties with observed reactivity in condensation or substitution reactions .
  • Conceptual alignment: Link reactivity data to established theories, such as frontier molecular orbital theory, to explain regioselectivity in derivative synthesis .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., anti-anxiety vs. neurotoxicity)?

Answer:
Contradictions may arise from methodological variability. To address this:

  • Standardize assays: Use consistent models (e.g., albino Wistar rats for anti-anxiety studies) and controls (e.g., Diazepam as a reference compound) .
  • Dose-response curves: Establish clear dose dependencies to distinguish therapeutic effects from toxicity.
  • Mechanistic studies: Perform molecular docking (e.g., Autodock Vina) to evaluate binding affinities to targets like GABA receptors, and validate with in vitro binding assays .

Advanced: What experimental design principles apply to studying the environmental fate of this compound?

Answer:
Adopt a tiered approach:

  • Lab studies: Assess hydrolysis, photolysis, and biodegradation under controlled conditions (pH, temperature). Use LC-MS to track degradation products .
  • Ecotoxicology: Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines.
  • Field simulations: Employ microcosm systems to mimic real-world conditions and measure bioaccumulation potential .

Advanced: How can molecular docking and dynamics refine the understanding of structure-activity relationships (SAR) for this compound?

Answer:

  • Docking protocols: Use Autodock Vina to screen derivatives against target proteins (e.g., serotonin receptors). Prioritize compounds with docking scores ≤ -8.7 kcal/mol .
  • MD simulations: Run 100-ns trajectories in explicit solvent to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic residues).
  • SAR validation: Corrogate docking predictions with in vitro IC50_{50} values to identify critical substituents (e.g., nitro groups enhancing binding affinity) .

Basic: What analytical techniques are essential for characterizing impurities in synthesized batches?

Answer:

  • HPLC-UV/HRMS: Detect and quantify impurities like desmethylchlorpromazine or phenothiazine-N-carboxy chloride.
  • Reference standards: Compare retention times and spectral data with certified impurities (e.g., EP-grade Promazine Hydrochloride) .
  • Elemental analysis: Confirm stoichiometric consistency (C, H, N, S) to rule out byproducts .

Advanced: How can researchers design experiments to elucidate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Answer:

  • In vitro assays: Measure metabolic stability using liver microsomes and CYP450 inhibition assays.
  • In vivo PK: Administer via IV/PO routes in rodents, collect plasma samples, and use LC-MS/MS for bioavailability and half-life calculations.
  • PD linkage: Correlate plasma concentrations with behavioral outcomes (e.g., elevated plus maze tests for anti-anxiety effects) .

Basic: What are the key considerations for selecting solvents and reaction conditions in large-scale synthesis?

Answer:

  • Solvent choice: Prioritize low toxicity (e.g., acetonitrile over DMF) and compatibility with phenothiazine’s solubility (≥50 mg/mL).
  • Temperature control: Maintain 60–80°C for condensation reactions to avoid side products.
  • Scalability: Optimize stirring rate and cooling methods to ensure homogeneous mixing and prevent exothermic runaway .

Advanced: How can isotopic labeling (e.g., 13C^{13} \text{C}13C) aid in mechanistic studies of this compound’s metabolic pathways?

Answer:

  • Tracer studies: Synthesize 13C^{13} \text{C}-labeled analogs to track metabolic breakdown via NMR or mass spectrometry.
  • Metabolite identification: Identify phase I/II metabolites (e.g., glucuronides) in hepatocyte incubations.
  • Quantitative flux analysis: Model metabolic pathways using isotopomer distributions .

Advanced: What strategies mitigate batch-to-batch variability in biological activity assays?

Answer:

  • Standardized protocols: Pre-treat cell lines/animal models under identical conditions (e.g., fasting duration).
  • Interbatch controls: Include a reference compound (e.g., Chlorpromazine) in every assay plate.
  • Statistical rigor: Use randomized block designs with ≥4 replicates to account for environmental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.